molecular formula C12H12Cl2N2O B2489060 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile CAS No. 66549-47-1

2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile

Cat. No. B2489060
Key on ui cas rn: 66549-47-1
M. Wt: 271.14
InChI Key: DBRNQEMYPUOCCJ-UHFFFAOYSA-N
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Patent
US04515791

Procedure details

A mixture of 3,4-dichlorobenzaldehyde, p-toluenesulfonic acid, morpholine and sodium cyanide in tetrahydrofuran is reacted to give α-(3,4-dichlorophenyl)-4-morpholineacetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1.[C-:28]#[N:29].[Na+]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([N:22]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)[C:28]#[N:29])[CH:7]=[CH:8][C:9]=1[Cl:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(C#N)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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